Gold(III) chloride

Description

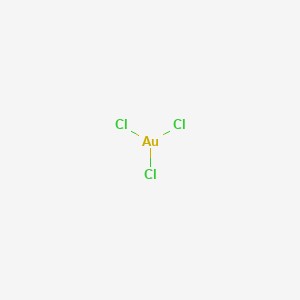

Structure

2D Structure

Propriétés

Numéro CAS |

13453-07-1 |

|---|---|

Formule moléculaire |

AuCl3 |

Poids moléculaire |

303.32 g/mol |

Nom IUPAC |

gold(3+);trichloride |

InChI |

InChI=1S/Au.3ClH/h;3*1H/q+3;;;/p-3 |

Clé InChI |

RJHLTVSLYWWTEF-UHFFFAOYSA-K |

SMILES |

Cl[Au](Cl)Cl |

SMILES canonique |

[Cl-].[Cl-].[Cl-].[Au+3] |

Autres numéros CAS |

13453-07-1 |

Pictogrammes |

Corrosive; Irritant |

Numéros CAS associés |

11118-27-7 (Parent) |

Synonymes |

gold chloride gold chloride (AuCl2) gold chloride (AuCl3) gold chloride (AuCl3), dihydrate gold chloride(AuCl) |

Origine du produit |

United States |

Catalytic Applications and Mechanistic Insights of Gold Iii Chloride

Homogeneous Gold(III) Catalysis

Gold(III) chloride has emerged as a versatile catalyst in homogeneous catalysis, demonstrating efficacy in a variety of organic transformations. While historically less explored than its gold(I) counterpart, recent advancements have highlighted the unique reactivity of Au(III) species. wikipedia.orgacs.org The harder Lewis acidic character of Au(III) often leads to different reactivity and selectivity compared to the softer Au(I) catalysts. wikipedia.org This has opened new avenues for reaction development, particularly in transformations involving the activation of unsaturated carbon-carbon bonds and heteroatom nucleophiles. wikipedia.orgresearchgate.net

It is important to note that in some catalytic systems, there can be ambiguity regarding the active oxidation state of the gold catalyst. mdpi.com Gold(III) complexes can, under certain reaction conditions, be reduced to Au(I) species, which may then be the catalytically competent entity. mdpi.com Conversely, Au(I) precursors can be oxidized to Au(III) in the presence of strong oxidants. nih.gov

Mechanistic Studies of Gold(III)-Mediated Reactions

The understanding of reaction mechanisms in gold(III) catalysis has significantly progressed, moving beyond speculation to well-documented elementary steps. acs.orguea.ac.uk Key mechanistic pathways, once considered challenging for gold, have now been demonstrated, providing a more robust framework for designing new catalytic cycles. acs.orguea.ac.uk

The Au(I)/Au(III) redox cycle is a cornerstone of many cross-coupling reactions catalyzed by transition metals. For gold, this cycle involves the oxidative addition of a substrate to a Au(I) center to form a Au(III) intermediate, followed by reductive elimination from the Au(III) complex to form the product and regenerate the Au(I) catalyst. escholarship.orgchimia.ch

Oxidative Addition: This step has traditionally been considered a high-barrier process for gold. escholarship.orgnih.gov However, recent research has shown that oxidative addition to Au(I) complexes can be facilitated through several strategies. The use of substrates with strained C-C bonds, such as biphenylene, can provide a thermodynamic driving force for the reaction. nih.gov The design of specific ligands, particularly bidentate ligands like (P,N) and N-heterocyclic carbenes (NHCs), can stabilize the resulting Au(III) intermediates and lower the activation energy for oxidative addition. digitellinc.comresearchgate.netacs.org For instance, the oxidative addition of aryl iodides to a (MeDalphos)AuCl complex has been demonstrated to be a key step in a C-N coupling reaction. researchgate.net

Reductive Elimination: This is the product-forming step where new bonds are formed from the Au(III) center. nih.govacs.org Reductive elimination from square planar Au(III) complexes can proceed through different pathways. nih.gov It can occur from a four-coordinate complex or via a three-coordinate intermediate formed after ligand dissociation. nih.gov The nature of the ligands and the groups being eliminated significantly influences the rate and selectivity of this step. nih.govacs.org For example, the reductive elimination of C(sp³)–X bonds (where X can be C, N, O, P, or a halogen) from Au(III) complexes has been studied in detail, revealing that the process can be controlled to form specific products. nih.gov In some cases, reductive elimination is the rate-determining step of the catalytic cycle. researchgate.net

Once considered rare for gold, migratory insertion and its reverse reaction, beta-hydride elimination, are now recognized as viable elementary steps in gold(III) catalysis, significantly expanding its synthetic potential. acs.orguea.ac.uk These processes are fundamental to many transition-metal-catalyzed reactions, such as the Heck reaction. chemistryviews.org

Migratory Insertion: This process involves the insertion of an unsaturated molecule, like an alkene or alkyne, into a gold-carbon or gold-hydride bond. Recent studies have provided definitive evidence for migratory insertion in Au(III) complexes. acs.org For example, the insertion of ethylene (B1197577) into both Au(III)-C and Au(III)-H bonds has been observed. acs.org The nature of the ancillary ligands plays a critical role in influencing the feasibility and outcome of migratory insertion. rsc.org Computational studies have been employed to understand the mechanistic details and rationalize the selectivity observed in these reactions. digitellinc.com

Beta-Hydride Elimination: This is a key decomposition pathway for many metal-alkyl complexes, but it can also be a productive step in a catalytic cycle, leading to the formation of an alkene and a metal-hydride species. acs.org Well-defined cationic gold(III) alkyl complexes have been shown to undergo facile beta-hydride elimination, even at low temperatures. acs.org This process, along with the subsequent re-insertion of the alkene into the Au-H bond, can lead to olefin isomerization. acs.org The regioselectivity of beta-hydride elimination can be controlled, as demonstrated in a gold-catalyzed Heck reaction where the Au(III)-alkyl intermediate selectively eliminates to form allylic products over styrenyl products. chemistryviews.org

The demonstration of both migratory insertion and beta-hydride elimination has been a significant breakthrough, enabling the development of gold-catalyzed reactions that were previously the domain of other transition metals like palladium. digitellinc.comchemistryviews.org

The reactivity and selectivity of gold(III) catalysts are profoundly influenced by the nature of the ligands and counterions associated with the metal center. rsc.orgnih.govwindows.net These components can dictate the electronic and steric environment of the gold atom, thereby affecting every step of the catalytic cycle.

Ligand Effects: The choice of ligand is crucial for stabilizing the gold(III) oxidation state and modulating its catalytic activity. nih.govnih.gov

Electronic Effects: Electron-donating ligands can increase the electron density on the gold center, which can influence its Lewis acidity and reactivity. For instance, in some reactions, catalytic activity inversely correlates with the ligand's electron-donating power, suggesting that a more electrophilic gold center is required for the rate-determining step. researchgate.net

Steric Effects: Bulky ligands can create a specific steric environment around the gold center, which can be exploited to control selectivity. nih.gov The steric hindrance can influence which substrates can coordinate to the metal and the geometry of the resulting intermediates.

Bidentate and Chelating Ligands: Ligands that can chelate to the gold center, such as (P,N) or (N,C) ligands, can enforce a specific coordination geometry and enhance the stability of the Au(III) complex. digitellinc.comrsc.org The electronic dissymmetry in some of these ligands can significantly influence the competition between different reaction pathways, such as migratory insertion and beta-hydride elimination. rsc.org

Counterion Effects: In cationic gold catalysis, the counterion, although not directly bonded to the gold in the catalytically active species, can have a significant impact on the reaction outcome. rsc.orgwindows.netresearchgate.net

The proximity of the counterion to the cationic gold center can influence its electrophilicity and, consequently, its catalytic activity. rsc.org

The nature of the counterion can affect the stability of catalytic intermediates and the rate of key steps. escholarship.org

In some cases, the counterion itself can be a source of chirality, enabling enantioselective transformations. nih.gov

The interplay between the ligand and the counterion is complex and often synergistic. windows.netresearchgate.net A careful selection of both components is therefore essential for optimizing a given gold-catalyzed transformation.

The direct observation and characterization of intermediates are paramount for elucidating reaction mechanisms. In gold(III) catalysis, a variety of intermediates have been proposed and, in many cases, identified, providing crucial insights into the catalytic cycle. acs.orguea.ac.uk

Aryl-Au(III) Species: These are common intermediates in cross-coupling reactions and are typically formed via oxidative addition of an aryl halide to a Au(I) complex. researchgate.net They can be stabilized by appropriate ligands and have been characterized by spectroscopic methods. researchgate.netacs.org

Gold(III) Alkyl and Hydride Complexes: The isolation and study of Au(III) alkyl and hydride complexes have been instrumental in demonstrating fundamental organometallic processes like migratory insertion and beta-hydride elimination. uea.ac.ukacs.org

Gold(III) Carbene Complexes: Gold carbene intermediates are highly electrophilic species that can participate in a variety of transformations. nih.gov In some Au(III)-catalyzed reactions, α-oxo gold carbenes are proposed as key intermediates. nih.gov

Cyclometalated Gold(III) Species: In reactions involving C-H activation, cyclometalated Au(III) intermediates, where an aryl group is part of a chelate ring with the gold center, are often formed. researchgate.net These species can then undergo further reactions like transmetalation and reductive elimination. researchgate.net

Dinuclear Gold Complexes: While often considered catalyst deactivation products, dinuclear or "bis-gold" complexes have also been proposed as potential key reaction intermediates in certain catalytic cycles. usf.edursc.org Mass spectrometry has been a valuable tool for detecting these and other transient gold-containing species in solution. usf.edursc.org

The characterization of these intermediates, often through a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a snapshot of the catalyst's journey through the reaction pathway and is essential for a complete mechanistic understanding. usf.edunih.govacs.org

Carbon-Carbon Bond Forming Reactions Catalyzed by this compound

This compound is an effective catalyst for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. wikipedia.orgbeilstein-journals.org It can activate unsaturated systems, making them susceptible to nucleophilic attack by carbon-based nucleophiles. beilstein-journals.org

One notable application is in Friedel-Crafts type reactions. For example, AuCl₃ can catalyze the reaction of electron-rich arenes and heteroarenes with α,β-unsaturated carbonyl compounds like methyl vinyl ketone (MVK), leading to the formation of alkylated arenes. acs.org Similarly, the combination of this compound with a silver salt, such as silver triflate, has been shown to be a highly efficient system for the ring-opening of aziridines with electron-rich arenes, forming new C-C bonds. researchgate.net

This compound has also been employed in cycloaddition reactions. A classic example is the AuCl₃-catalyzed Diels-Alder reaction between alkynes and furans, which provides a route to 2,3-disubstituted phenols. wikipedia.org Furthermore, AuCl₃ can catalyze three-component reactions, such as the synthesis of alkynyl derivatives of 1,2-dihydroquinolines and isoquinolines, demonstrating its utility in building molecular complexity in a single step. acs.org

The catalytic activity of this compound in these transformations is often attributed to its strong Lewis acidity, which enhances the electrophilicity of the substrate. mdpi.comresearchgate.net

Below is a table summarizing some examples of carbon-carbon bond forming reactions catalyzed by this compound:

| Reaction Type | Substrates | Product Type | Reference |

| Friedel-Crafts Alkylation | Electron-rich arenes, Methyl vinyl ketone | Alkylated arenes | acs.org |

| Ring-opening of Aziridines | Aziridines, Electron-rich arenes | β-arylamines | researchgate.net |

| Diels-Alder Reaction | Alkynes, Furans | 2,3-disubstituted phenols | wikipedia.org |

| Three-component Reaction | Aldehydes, Amines, Alkynes | Alkynyl-substituted dihydroquinolines | acs.org |

| Annulation | 1,6-enynes, Arenes | Cyclized products | beilstein-journals.org |

Table 1. Examples of Carbon-Carbon Bond Forming Reactions Catalyzed by this compound

Carbon-Heteroatom Bond Forming Reactions Catalyzed by this compound

In addition to forming carbon-carbon bonds, this compound is also a proficient catalyst for the formation of carbon-heteroatom bonds, particularly carbon-nitrogen and carbon-oxygen bonds.

This compound has been successfully employed as a catalyst for the direct amination of arenes with azodicarboxylates. organic-chemistry.orgnih.gov This reaction represents a significant advancement, especially for the amination of electron-deficient arenes under mild conditions. organic-chemistry.org The resulting aryl hydrazides are important precursors for the synthesis of various heterocyclic compounds. organic-chemistry.orgnih.gov

Mechanistic studies suggest that the reaction proceeds through the formation of an aryl gold(III) intermediate, which then activates the azodicarboxylate for the amination reaction. organic-chemistry.org It has been observed that C-H bond cleavage is not the rate-determining step of the reaction. organic-chemistry.org In some cases, the presence of ligands such as pyridine (B92270) or bipyridine can enhance the reactivity of the gold(III) catalyst. nih.gov

Furthermore, Gold(III) catalysts have been shown to facilitate the intermolecular amination of benzylic C(sp³)–H bonds. nih.gov For instance, in the presence of a Gold(III) catalyst and N-bromosuccinimide (NBS), the amination of ethylbenzene (B125841) with a sulfonamide can be achieved. nih.gov

Table 4: this compound-Catalyzed Amination of Arenes

| Arene Substrate | Aminating Agent | Catalyst | Product | Key Features | Ref. |

| Electron-rich and electron-deficient arenes | Azodicarboxylates | AuCl₃ | Aryl hydrazides | Mild conditions, high yields | organic-chemistry.orgnih.gov |

| Ethylbenzene | Sulfonamide / NBS | Gold(III) complex | Benzylic aminated product | C(sp³)–H amination | nih.gov |

The intramolecular alkoxycyclization of enynes is another important transformation catalyzed by gold(III) species. This reaction allows for the synthesis of oxygen-containing heterocyclic compounds. Mechanistic investigations into the Au(III)-mediated alkoxycyclization of a 1,6-enyne have been conducted using a combination of NMR spectroscopy, X-ray crystallography, and computational (DFT) analyses. nih.govnih.gov

These studies have revealed that Au(III) is indeed the active catalyst in the alkoxycyclization process. nih.gov The rate-limiting step of the reaction is the coordination of the alkyne to the Au(III) center, which involves the decoordination of a ligand nitrogen atom. nih.gov The nature of the counterion and the solvent also play crucial roles in the catalytic cycle. nih.gov While both gold(I) and gold(III) complexes can be active in these reactions, their efficiencies can differ depending on the specific transformation. nih.gov

Oxidative Functionalization of Alkanes and Alcohols

This compound has emerged as an effective catalyst for the direct, single-pot oxidative functionalization of both alkanes and alcohols. sigmaaldrich.comsigmaaldrich.com This catalytic activity extends to challenging reactions such as the selective oxidation of ethane (B1197151). In a notable example, a gold(III) complex, dichloro(2-pyridinecarboxylato)gold(III), demonstrated significant efficiency in converting ethane to acetic acid. mdpi.com The reaction, which uses potassium peroxodisulfate as an oxidant in an aqueous acetonitrile (B52724) medium, proceeds with high selectivity, yielding acetic acid as the sole detected product. mdpi.com While homogeneous gold catalysts are effective, their heterogenization on supports like carbon materials can lead to substantially improved activity and recyclability. mdpi.com this compound is frequently used as a precursor for preparing supported gold nanoparticle catalysts employed in a variety of oxidation reactions, including those of alkanes and alcohols. frontiersin.orgnih.gov

Comparative Studies of Gold(I) vs. Gold(III) Catalysis

The distinct electronic and structural properties of gold in its +1 and +3 oxidation states lead to significant differences in catalytic behavior, reactivity, and reaction mechanisms.

A fundamental difference between Gold(I) and Gold(III) catalysis lies in their redox properties. The Au(III)/Au(I) redox couple has a high standard reduction potential of +1.41 V. nih.gov This high potential signifies that the oxidation of Au(I) to Au(III) is thermodynamically challenging, making redox events less common in gold catalysis compared to other transition metals like palladium (E⁰(PdII/0) = 0.92 V). nih.govrsc.org Consequently, many gold-catalyzed reactions proceed without a change in the metal's oxidation state.

Accessing catalytically active Au(III) intermediates often requires strong external oxidants. rsc.org This requirement has historically limited the scope of gold redox chemistry. rsc.org However, strategies like dual photoredox and gold catalysis have been developed to promote the Au(I)/Au(III) oxidation under milder conditions. rsc.org It is also important to note that in some catalytic systems, Au(III) complexes may act as precatalysts, undergoing reduction to form the catalytically competent Au(I) species under the reaction conditions. mdpi.com The relative instability of many Au(III) complexes stems from this high redox potential, which facilitates reduction to Au(I) or Au(0). researchgate.net

| Redox Couple | Standard Potential (E⁰) | Implication for Catalysis |

|---|---|---|

| Au(III) / Au(I) | 1.41 V | Oxidative addition to Au(I) is thermodynamically unfavorable, making redox catalysis challenging. nih.gov |

| Pd(II) / Pd(0) | 0.92 V | Redox cycling between Pd(0) and Pd(II) is more facile, forming the basis of many cross-coupling reactions. nih.gov |

The mechanistic pathways of Gold(I) and Gold(III) catalysis diverge significantly due to their distinct electronic and geometric properties.

Lewis Acidity and Substrate Activation:

Gold(I) species are considered soft Lewis acids with a high affinity for carbon π-systems (carbophilic), making them excellent catalysts for activating alkynes and allenes toward nucleophilic attack. researchgate.netmdpi.com

Gold(III) complexes behave as hard Lewis acids with a greater affinity for oxygen (oxophilic), which can be advantageous in reactions involving carbonyl groups or alcohols. researchgate.net

Coordination Geometry:

Gold(I) complexes typically adopt a linear two-coordinate geometry. researchgate.net

Gold(III) complexes favor a square-planar four-coordinate geometry. researchgate.net This more defined geometry in Au(III) complexes offers greater potential for creating a specific chiral environment around the metal center, which is a key challenge in developing enantioselective gold-catalyzed reactions. researchgate.net

Reaction Mechanisms: While both oxidation states can catalyze transformations, the elementary steps can differ. For instance, in alkyne hydrofunctionalization, computational studies have shown that the protonolysis step has a much higher activation barrier with Au(III) catalysts compared to Au(I), explaining the often-observed slower reaction rates with Au(III). mdpi.com In some cases, a synergy between the two oxidation states is possible. The mild conditions required for the oxidation of Au(I) to Au(III) can allow for one-pot tandem reactions where a single gold precursor can be modulated in situ to switch between Au(I) and Au(III) catalytic manifolds. nih.gov

However, the identity of the true catalytic species can be ambiguous. In studies of cycloaddition reactions involving o-alkynylbenzaldehydes, both Au(I)- and Au(III)-bound intermediates were isolated. acs.org Further investigation revealed a degradation pathway where the Au(III) intermediate released an Au(I) species, suggesting that Au(I) was the active catalyst in that particular transformation. acs.org

| Feature | Gold(I) Catalysis | Gold(III) Catalysis |

|---|---|---|

| Geometry | Linear | Square-Planar researchgate.net |

| Lewis Acid Character | Soft, Carbophilic researchgate.net | Hard, Oxophilic researchgate.net |

| Primary Activation Mode | Activation of C-C π-systems | Lewis acid catalysis, oxidative functionalizations |

| Redox Chemistry | Reluctant to undergo oxidation nih.gov | Prone to reduction to Au(I) or Au(0) researchgate.net |

Speciation, Thermodynamics, and Environmental Geochemistry of Gold Iii Chloride

Aqueous Speciation of Gold(III) Chloride Complexes

The behavior of this compound in aqueous solutions is governed by complex equilibria involving hydrolysis and redox reactions. The dominant gold species is highly dependent on the solution's pH, chloride concentration, and redox potential.

In aqueous solutions, the tetrachloroaurate(III) ion, [AuCl₄]⁻, which is formed from this compound, undergoes a stepwise hydrolysis sequence. This process involves the progressive substitution of chloride (Cl⁻) ligands with hydroxide (B78521) (OH⁻) ligands, forming a series of mixed hydroxo-chloro gold(III) species. capes.gov.brresearchgate.net The general formula for these square-planar complexes is [AuClₓ(OH)₄₋ₓ]⁻, where 'x' can be an integer from 0 to 4. capes.gov.br

The hydrolysis sequence proceeds as follows: [AuCl₄]⁻ ⇌ [AuCl₃(OH)]⁻ ⇌ [AuCl₂(OH)₂]⁻ ⇌ [AuCl(OH)₃]⁻ ⇌ [Au(OH)₄]⁻

Research using Raman spectroscopy has identified the characteristic Au-Cl stretching peaks for several of these species, confirming their presence in solution. capes.gov.br For instance, at high gold concentrations (0.1-0.2 mol/l) and pH levels above 6.5, the formation of polynuclear hydroxo complexes can also occur. researchgate.net

Table 1: Raman Spectroscopic Data for Gold(III) Chloro-Hydroxy Species

| Species | Formula | Au-Cl Stretching Peaks (cm⁻¹) |

|---|---|---|

| Tetrachloroaurate(III) | [AuCl₄]⁻ | 348/325 |

| Trichloromonohydroxoaurate(III) | [AuCl₃(OH)]⁻ | 348/335/325 |

| Dichlorodihydroxoaurate(III) | [AuCl₂(OH)₂]⁻ | 337/355 |

| Monochlorotrihydroxoaurate(III) | [AuCl(OH)₃]⁻ | 355 |

Source: Murphy & LaGrange, 1998. capes.gov.br

The stability and predominance of each gold(III) species are strongly dictated by the pH and the total chloride concentration of the aqueous solution. capes.gov.br

Influence of pH: At a low pH (≤ 4), the fully chlorinated complex, [AuCl₄]⁻, is the most favorable and dominant species. frontiersin.orgnih.gov As the pH increases into the circumneutral range (6 < pH < 8), the mixed hydroxo-chloro species, such as [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻, and [AuCl(OH)₃]⁻, become predominant. frontiersin.orgnih.gov At a pH greater than 8, the fully hydrolyzed species, [Au(OH)₄]⁻, is the main form. frontiersin.org This pH-dependent speciation directly affects the reactivity and reduction potential of the gold(III) complex, with the oxidizing capacity decreasing as hydrolysis progresses. frontiersin.orgnih.gov

Influence of Chloride and Gold Concentration: Both the total gold and chloride concentrations affect the pH ranges at which these species are stable. capes.gov.br A decrease in the gold concentration causes hydrolysis to begin at lower pH values. capes.gov.br Conversely, the addition of excess chloride (as NaCl, for example) shifts the hydrolysis to higher pH values for a given gold concentration. capes.gov.br

Gold can exist in multiple oxidation states in aqueous systems, primarily Au(0), Au(I), and Au(III). The interconversion between Au(III) and Au(I) is a critical process in gold's geochemistry and chemistry.

The reduction of Au(III) to Au(I) is a key step in many gold precipitation mechanisms. Upon heating, acidic solutions of Au(III) chloride can be rapidly reduced to Au(I), even under highly oxidizing conditions. lyellcollection.org The reduction of Au(III) complexes can be facilitated by various reducing agents. For example, the reduction of [Au(CN)₄]⁻ by glutathione (B108866) at pH 7.4 proceeds through intermediate Au(I) species. researchgate.net In some systems, the reduction of Au(III) to elemental gold, Au(0), occurs via an autocatalytic mechanism where Au(I) acts as an intermediate. researchgate.net

Conversely, Au(I) can be oxidized to Au(III). The disproportionation of gold(I) chloride in water upon heating is a classic example, producing metallic gold and this compound: 3AuCl → 2Au + AuCl₃. wikipedia.org Electrochemical methods can also be used to achieve the redox interconversion between Au(I) and Au(III) complexes. acs.org The standard redox potentials for gold couples (Au³⁺/Au⁰, Au⁺/Au⁰, and Au³⁺/Au⁺) are significantly positive, indicating that gold is much more easily reduced compared to metals like palladium or platinum. uea.ac.uk

This compound in Geological Fluids

The speciation of gold is fundamental to understanding its transport and deposition in the Earth's crust, which leads to the formation of ore deposits. lyellcollection.org While gold(I) complexes, particularly with sulfide (B99878), are often considered dominant in many hydrothermal systems, Au(III) chloride complexes play a significant role under specific conditions. lyellcollection.orgresearchgate.net

Experimental studies are crucial for determining the solubility and transport capacity of gold in geological fluids. High-temperature brine inclusions found in porphyry Cu-Au deposits have been identified as key carriers of gold. consensus.app

Experiments using synthetic fluid inclusions have measured gold solubility in supercritical brines at high temperatures and pressures. One study reported that gold solubility as sulfide species in such brines is much higher than previously thought. researchgate.net Another set of experiments measuring gold solubility in vapor and brine at 800 °C found that gold concentrations in the brine could reach up to 50 ppm, with its partitioning between the vapor and brine phases being highly dependent on pressure. ethz.ch These studies suggest that high-salinity brines under high-temperature and high-pressure conditions can dissolve and transport significant quantities of gold. consensus.app

The transport of gold in natural waters and geological fluids is controlled by its complexation with various available ligands. lyellcollection.org The primary ligands that govern gold transport in hydrothermal fluids are chloride (Cl⁻) and hydrosulfide (B80085) (HS⁻). lyellcollection.orgresearchgate.net

In highly acidic and oxidizing environments, Au(III)-chloride complexes are stable and can contribute to gold mobility. lyellcollection.orggeologyscience.ru However, in most hydrothermal fluids, gold is predominantly transported as Au(I)-hydrosulfide complexes like Au(HS)₂⁻. researchgate.net Other ligands, such as cyanide (CN⁻) and iodide (I⁻), can form very stable complexes with gold, but their extremely low concentrations in most natural hydrothermal waters render their role largely negligible. lyellcollection.org An exception can be found in specific environments like the waters of tailings from gold mining operations, where the [Au(CN)₂]⁻ complex has been detected. nih.gov

Contrary to thermodynamic predictions that favor Au(I) species, direct evidence has been found for the existence and stability of Au(III) complexes in certain natural surface waters, such as a circumneutral, hypersaline lake in Western Australia. nih.gov This suggests that kinetically controlled processes can lead to the stability of highly soluble Au(III) complexes, which may be important for the transport and biogeochemical cycling of gold in surface environments. nih.gov Furthermore, natural organic matter, such as humic and fulvic acids, can act as complexing agents, potentially increasing the solubility and mobility of gold in surface waters. capes.gov.brresearchgate.net

Environmental Interactions and Fate of this compound

The interaction between microorganisms and soluble gold complexes, such as this compound, is a significant process in the biogeochemical cycling of gold. mdpi.com A diverse range of microorganisms, including bacteria, cyanobacteria, and algae, have demonstrated the capacity to remediate and immobilize gold from aqueous solutions. uq.edu.auresearchgate.net This biological intervention facilitates the reduction of toxic, soluble Au(III) ions to non-toxic, elemental gold (Au(0)), often resulting in the formation and precipitation of gold nanoparticles. dovepress.comnih.gov The process can occur both inside the microbial cells (intracellularly) and on the cell surface or in the surrounding environment (extracellularly). uq.edu.auimrpress.com

Microbial bioremediation of this compound is not only a detoxification mechanism for the microorganism but also a key process in the formation of secondary gold deposits in natural environments. mdpi.comnih.gov The mechanisms involved are complex and can vary significantly between different microbial species. For instance, dissimilatory Fe(III)-reducing bacteria and archaea have been shown to reductively precipitate gold from solution. nih.gov Similarly, consortia of halophilic, sulfate-reducing bacteria can effectively immobilize gold from this compound solutions across a range of salinities. lyellcollection.orguq.edu.au

The process begins with the interaction between the microbial cell and the aqueous this compound. In many cases, this involves the adsorption of Au(III) ions onto the cell surface. nih.govnii.ac.jp However, some anaerobic Fe(III)-reducing microorganisms appear to reduce Au(III) without significant prior adsorption. nih.gov The reduction itself is often mediated by cellular enzymes. Studies have suggested the involvement of hydrogenase in the reduction of Au(III) by certain bacteria, such as Shewanella alga. nih.gov More recently, a specific Au(III) reductase, named GolR, was identified in the cytoplasm of Erwinia sp. IMH, which directly catalyzes the reduction of Au(III) to Au(0). acs.org

A common pathway in the bioreduction of this compound, particularly by cyanobacteria like Plectonema boryanum, involves the formation of an intermediate gold(I) species. cdnsciencepub.comamazonaws.comresearchgate.net X-ray absorption spectroscopy has confirmed that the interaction initially promotes the precipitation of amorphous gold(I) sulfide on the cell walls. cdnsciencepub.comamazonaws.comresearchgate.net The sulfur for this intermediate is believed to originate from sulfur-containing proteins, such as cysteine or methionine, within the cyanobacteria. cdnsciencepub.com This Au(I) sulfide is then further reduced to form elemental gold. cdnsciencepub.com

The ultimate fate of the reduced gold is its immobilization, typically as nano-sized particles or larger aggregates. These gold nanoparticles can be found distributed in the cell envelope, within the cytoplasm, or in the extracellular space. dovepress.com In many systems, especially those involving biofilms, the precipitation of gold occurs at the interface between the microbial biofilm and the surrounding fluid. lyellcollection.orguq.edu.au This localization of gold precipitation serves as a protective barrier, shielding the cells within the biofilm from the toxicity of the soluble gold ions. lyellcollection.orguq.edu.au The result is the accumulation of significant concentrations of elemental gold in association with the microbial biomass. lyellcollection.org

The efficiency and characteristics of gold bioremediation are influenced by several environmental factors.

| Factor | Influence on Bioremediation and Bio-immobilization | Research Findings |

| pH | Affects the chemical speciation of Au(III) in solution and the surface charge of microbial cells, influencing binding and reduction rates. mdpi.comresearchgate.net | The in vitro reduction of Au(III) by the enzyme GolR is pH-dependent, with optimal activity observed between pH 5-7. acs.org The initial pH of the solution can control the formation of nanoparticles. mdpi.com Acidic conditions (pH ~1.9) were maintained during experiments with cyanobacteria. amazonaws.com |

| Temperature | Influences the rate of microbial metabolism and enzymatic reactions involved in gold reduction. cdnsciencepub.com | The bioreduction of this compound to gold(I) sulfide by cyanobacteria was found to be more rapid at higher temperatures (tested at 25, 60, and 80 °C), though elemental gold was the major final product at all temperatures. cdnsciencepub.com |

| Initial Gold(III) Concentration | Can impact microbial viability and the rate and extent of gold reduction and nanoparticle formation. researchgate.netmdpi.com | High concentrations of AuCl₄⁻ (e.g., 2 mM) can be toxic to bacteria, potentially decreasing the gold recovery yield. mdpi.com Studies on cyanobacteria have been conducted at concentrations ranging from 0.8 to 7.6 mM. researchgate.net The size of cyanobacteria-mediated gold nanoparticles was reported to increase with higher concentrations of the gold salt solution. researchgate.net |

| Microbial Species | Different microorganisms possess unique metabolic pathways and cellular components for interacting with gold(III). | Dissimilatory Fe(III)-reducing bacteria (Shewanella, Geobacter), cyanobacteria (Plectonema boryanum), and extremophiles (Deinococcus radiodurans) are all capable of reducing Au(III). dovepress.comnih.govcdnsciencepub.com Some species, like Delftia acidovorans, secrete metabolites to reduce Au(III) extracellularly. acs.org |

Advanced Spectroscopic and Analytical Techniques for Gold Iii Chloride Research

Spectroscopic Characterization of Gold(III) Chloride and its Complexes

Spectroscopic techniques are indispensable for elucidating the fundamental properties of this compound species in various environments. Each method offers a unique window into the molecular and electronic structure of these compounds.

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for studying the speciation of gold(III) in aqueous solutions and for monitoring the progress of reactions involving this compound. The electronic transitions within the gold complexes, particularly the ligand-to-metal charge transfer (LMCT) bands, are sensitive to the coordination environment of the gold center. osti.gov

In aqueous chloride solutions, the speciation of gold(III) is highly dependent on pH. As the pH increases, hydroxide (B78521) ions successively replace chloride ligands in the coordination sphere of the gold atom. This change in ligation is directly observable in the UV-Vis spectrum. For instance, the tetrachloroaurate(III) ion, [AuCl₄]⁻, which is predominant in acidic solutions, exhibits characteristic absorption bands. As hydroxide ligands are introduced to form mixed chloro-hydroxo complexes like [AuCl₃(OH)]⁻ and [AuCl₂(OH)₂]⁻, the position and intensity of these LMCT bands shift, allowing for the identification and quantification of the different species present at a given pH. osti.govosti.gov

Furthermore, UV-Vis spectroscopy is widely employed to monitor chemical reactions in real-time. For example, the reduction of Au(III) to form gold nanoparticles (AuNPs) can be followed by observing the disappearance of the Au(III) absorption peak (around 295 nm) and the emergence of the characteristic surface plasmon resonance (SPR) band of the AuNPs. researchgate.netnih.gov This allows for the in-situ determination of colloidal gold concentrations and provides insights into the kinetics of nanoparticle formation. nih.gov

| Gold(III) Species | Predominant pH Range | Key Spectral Features | Application |

|---|---|---|---|

| [AuCl₄]⁻ | 2 - 6 | Ligand-to-metal charge transfer (LMCT) bands. Absorption peak around 295 nm. researchgate.net | Speciation in acidic solutions. |

| [AuCl₃(OH)]⁻ | 6 - 8.5 | Shift in LMCT bands compared to [AuCl₄]⁻. osti.gov | Identification of first hydrolysis product. |

| [AuCl₂(OH)₂]⁻ | 8.5 - 11 | Further shift in LMCT bands. osti.gov | Identification of second hydrolysis product. |

| Au(III) reduction | Reaction dependent | Disappearance of Au(III) peak, appearance of AuNP SPR peak (~530 nm). researchgate.netresearchgate.net | Monitoring nanoparticle synthesis. nih.gov |

Raman and Resonance Raman (RR) spectroscopy are powerful vibrational techniques used to identify gold(III) species in solution. These methods provide information about the bonds between the gold atom and its ligands. When the excitation wavelength of the laser used in Raman spectroscopy matches an electronic absorption band of the molecule (a condition for Resonance Raman), a significant enhancement of the Raman signal for specific vibrational modes is observed. nih.gov

For this compound complexes, the Au-Cl stretching vibrations are particularly informative. Changes in the number, position, and intensity of the Raman bands corresponding to these vibrations can be correlated with the successive replacement of chloride ligands by hydroxide ions as the pH of the solution increases. osti.gov This provides complementary data to UV-Vis spectroscopy for mapping out the speciation of gold(III) in aqueous environments. osti.gov Surface-Enhanced Raman Scattering (SERS) is another variant that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured gold or silver surfaces, allowing for the detection of very low concentrations of analytes. chula.ac.thmdpi.comredalyc.org

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the local atomic environment of the absorbing element, in this case, gold. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net

XANES analysis of this compound solutions can reveal the oxidation state and coordination geometry of the gold atom. researchgate.net Studies have used XANES to confirm the square-planar geometry for AuX₄ (where X = Cl, OH) species at various pH values. osti.gov

The EXAFS region provides quantitative information about the number and type of neighboring atoms and their distances from the gold atom. For aqueous this compound solutions, EXAFS studies have directly determined the coordination numbers and bond lengths. For example, at low pH, gold is coordinated by four chlorine atoms with a mean Au-Cl distance of approximately 2.28-2.29 Å. As the pH increases, EXAFS data show the replacement of chlorine atoms with oxygen (from hydroxide), confirming the formation of mixed chloro-hydroxo complexes. osti.gov XAS is particularly valuable because it can be applied to both crystalline and non-crystalline (amorphous or solution) samples. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. mdpi.com While ¹⁹⁷Au NMR is challenging due to the nucleus's properties, NMR of other nuclei within the ligands, such as ¹H, ¹³C, and ³¹P, provides invaluable structural information about gold(III) complexes. aps.orgresearchgate.net

For example, ¹H NMR is used to characterize the ligands attached to the gold(III) center. In studies of gold(III) hydride complexes, the hydride signal in the ¹H NMR spectrum appears at a characteristic chemical shift, and its coupling to other nuclei (like ³¹P in phosphine (B1218219) ligands) provides information about the connectivity and geometry of the complex. nih.gov Similarly, for organometallic gold(III) complexes, such as η³-allyl complexes, variable temperature ¹H NMR can be used to study dynamic processes and fluxional behavior of the ligands. nih.gov The chemical shifts and coupling constants observed in the NMR spectra are crucial for the complete structural elucidation of these compounds in solution. nih.govnih.gov

| Complex Type | Nucleus Observed | Typical Chemical Shift (δ, ppm) | Information Gained | Reference |

|---|---|---|---|---|

| Gold(III) Hydride | ¹H (Au-H) | -6.51 to +6.33 | Presence and electronic environment of hydride ligand. | nih.gov |

| Gold(III) Hydride (phosphine adduct) | ¹H (Au-H) | 1.53 to 2.40 (doublet) | Cis-position of hydride and phosphine ligands (from ²JPH coupling). | nih.gov |

| Gold(III) η¹-Allyl | ¹H (vinylic) | 5.02 to 6.28 | Characterization of the allyl ligand protons. | nih.gov |

| Gold(III) Hydroxo | ¹H (Au-OH) | 1.75 to 4.05 (doublet) | Presence of hydroxide ligand and coupling to cis-phosphine. | nih.gov |

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. rsc.orgissp.ac.ru In the study of this compound complexes, FTIR is particularly useful for characterizing the ligands coordinated to the gold center.

By analyzing the vibrational frequencies, one can identify specific bonds and functional groups within the ligands. For example, in gold(III) complexes with carboxylate ligands, the position of the carboxylate stretching bands can indicate the coordination mode (e.g., monodentate or bidentate). researchgate.net Similarly, for hydroxo complexes of gold(III), the characteristic ν(O-H) stretching band can be observed in the IR spectrum, confirming the presence of the hydroxide ligand. nih.gov FTIR is a versatile and accessible technique for confirming the successful synthesis and functionalization of gold(III) complexes. semanticscholar.org

Chromatographic and Hyphenated Techniques for Gold Speciation

To separate and quantify different gold species in complex mixtures, chromatographic methods are often employed. When these separation techniques are coupled directly to a sensitive detector, especially an element-specific one, they are referred to as hyphenated techniques. pageplace.descispace.com

High-Performance Liquid Chromatography (HPLC) is a common separation technique. For gold speciation, coupling HPLC to an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) creates a powerful analytical tool (HPLC-ICP-MS). nih.gov The HPLC separates the different gold(III) complexes (e.g., [AuCl₄]⁻, [AuCl₃(OH)]⁻) based on their interaction with the stationary phase, and the ICP-MS provides highly sensitive, element-specific detection of gold in the eluent. This allows for the quantification of individual gold species even at very low concentrations. nih.gov

Other hyphenated techniques include Gas Chromatography (GC) coupled with ICP-MS (GC-ICP-MS) for volatile gold compounds and Capillary Electrophoresis (CE) with ICP-MS (CE-ICP-MS), which separates species based on their charge and size. scispace.comnih.gov These advanced methods are crucial for detailed speciation analysis in environmental, biological, and geological samples. nih.govajrconline.org

Advanced Microscopy for Gold Nanomaterial Characterization

This compound is a ubiquitous precursor in the synthesis of gold nanoparticles (AuNPs). Advanced microscopy techniques are indispensable for the detailed characterization of the morphology, size, and structural attributes of these nanomaterials. researchgate.netpeople-network.cacd-bioparticles.com

Transmission Electron Microscopy (TEM) is a cornerstone technique for the characterization of gold nanoparticles, prized for its exceptional spatial resolution. azonano.com It yields comprehensive data on nanoparticle size, shape, morphology, crystalline structure, and dispersion. nanopartz.com In studies involving AuNPs synthesized from this compound, TEM is employed to directly visualize the nanoparticles, enabling precise measurements of their dimensions. researchgate.netpeople-network.ca For instance, research has utilized TEM to demonstrate how varying the concentration of the this compound precursor influences the morphology of the resulting AuNPs, showing a clear progression from smaller, spherical particles to larger, more intricate shapes such as triangles and hexagons as the concentration is increased. people-network.ca Furthermore, High-Resolution TEM (HRTEM) can resolve the atomic lattice of the nanoparticles, offering profound insights into their crystal structure. nih.gov

Effect of AuCl₃ Concentration on Nanoparticle Morphology

| Precursor (AuCl₃) Concentration | Resulting AuNP Morphology | Mean Diameter Range |

|---|---|---|

| 0.25 mM | Spherical/Ellipsoidal | 15.07 nm - 17.14 nm |

| 2.0 mM - 5.0 mM | Triangle, Tetragonal, Hexagonal | Up to 0.519 µm |

This table illustrates the effect of initial this compound concentration on the size and shape of biosynthesized gold nanoparticles as observed by TEM and SEM. people-network.ca

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy method that delivers three-dimensional topographical data of a sample's surface. people-network.ca In the characterization of gold nanoparticles, AFM serves to corroborate the shapes and sizes observed via SEM and TEM. mdpi.com It can distinctly resolve individual spherical nanoparticles and their agglomerates. mdpi.com For example, AFM has been instrumental in confirming the spherical geometry of AuNPs synthesized from a gold precursor and in measuring their average diameter, determined to be around 12–19 nm. mdpi.com A significant advantage of AFM is its ability to provide quantitative height information, a feature that distinguishes it from electron microscopy techniques. nist.gov

Comparative Analysis of Gold Nanoparticles by Microscopy

| Material | Technique | Observed Morphology | Average Particle Size |

|---|---|---|---|

| NaAuCl₄ (precursor) | SEM | Cubic crystals | Not applicable |

| AuNPs | SEM | Mainly spherical | 16–25 nm |

| AuNPs | AFM | Individual spherical nanoparticles and aggregates | 12–19 nm |

This table presents a comparison of morphology and size for a gold precursor and the resulting nanoparticles using different microscopy techniques. mdpi.com

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique extensively used for measuring the size distribution and polydispersity of nanoparticles suspended in a liquid. cd-bioparticles.comorientjchem.org The method operates by analyzing the fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. cd-bioparticles.com The rate of these fluctuations is directly related to the particle's diffusion coefficient, which is then used to calculate the hydrodynamic diameter through the Stokes-Einstein equation. cd-bioparticles.comnanopartz.com

For AuNPs synthesized from this compound, DLS provides vital data on the average particle size and indicates whether the sample is monodisperse (uniform in size) or polydisperse. people-network.caresearchgate.net It is crucial to recognize that the hydrodynamic diameter measured by DLS is generally larger than the core diameter measured by TEM, as it encompasses any surface coatings, ligands, or hydration layers. cd-bioparticles.com DLS is also an invaluable tool for monitoring the stability of colloidal gold solutions, where an increase in particle size over time can signal aggregation. nih.gov

X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for Structural and Compositional Analysis

Advanced spectroscopic and analytical techniques are indispensable for elucidating the intricate structural and compositional characteristics of this compound (AuCl₃). Among these, X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are paramount for providing detailed insights into its crystalline arrangement and surface chemistry.

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. In the context of this compound, XRD analysis has been instrumental in defining its crystal lattice, space group, and the precise arrangement of gold and chlorine atoms.

Crystalline this compound exists as a dimer, Au₂Cl₆, and crystallizes in the monoclinic space group P2₁/c. materialsproject.orgscispace.comwikipedia.org This structure is composed of planar Au₂Cl₆ molecules where each gold atom is coordinated to four chlorine atoms in a slightly distorted square planar geometry. scispace.com Two of these chlorine atoms act as bridging ligands, connecting the two gold centers.

Detailed crystallographic data obtained from single-crystal XRD studies have provided the precise lattice parameters for AuCl₃.

Table 1: Crystallographic Data for this compound (Au₂Cl₆)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | scispace.comwikipedia.org |

| Space Group | P2₁/c | scispace.comwikipedia.org |

| a (Å) | 6.57 | scispace.comwikipedia.org |

| b (Å) | 11.04 | scispace.comwikipedia.org |

| c (Å) | 6.44 | scispace.comwikipedia.org |

| β (°) | 113.3 | wikipedia.org |

| Z (formula units per cell) | 2 (Au₂Cl₆) | scispace.com |

Research findings from XRD have not only confirmed the dimeric nature of this compound in the solid state but also provided accurate measurements of the bond lengths and angles within the Au₂Cl₆ molecule. The Au-Cl bond distances for the terminal chlorine atoms are different from those of the bridging chlorine atoms, reflecting the different bonding environments. materialsproject.org Specifically, the range of Au-Cl bond distances is reported to be between 2.26 and 2.36 Å. materialsproject.org

X-ray Photoelectron Spectroscopy (XPS) for Compositional and Oxidation State Analysis

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is crucial for verifying the +3 oxidation state of gold and for analyzing the surface chemistry.

The XPS spectrum of this compound exhibits characteristic peaks for both gold (Au) and chlorine (Cl). The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms.

Gold (Au 4f) Region: The Au 4f region of the XPS spectrum is characterized by a doublet, corresponding to the Au 4f₇/₂ and Au 4f₅/₂ spin-orbit components. The binding energy of the Au 4f₇/₂ peak is a key indicator of the oxidation state of gold. For gold(III) compounds, this peak typically appears at a higher binding energy compared to metallic gold (Au⁰) or gold(I) compounds. cardiff.ac.ukrsc.org

Chlorine (Cl 2p) Region: The Cl 2p region also shows a doublet, Cl 2p₃/₂ and Cl 2p₁/₂, which provides information about the chlorine atoms bonded to the gold center.

Table 2: Typical XPS Binding Energies for Gold and Chlorine in this compound

| Element | Core Level | Typical Binding Energy (eV) | Reference |

| Gold (Au) | 4f₇/₂ | ~86.0 | cardiff.ac.uk |

| Gold (Au) | 4f₅/₂ | ~89.7 | |

| Chlorine (Cl) | 2p₃/₂ | ~199.0 | |

| Chlorine (Cl) | 2p₁/₂ | ~200.6 |

It is important to note that Au(III) species can be susceptible to photoreduction during XPS analysis, where the X-ray beam itself can cause the reduction of Au(III) to lower oxidation states, such as Au(I) or Au(0). cardiff.ac.uk This phenomenon must be considered when interpreting XPS data for this compound, and often requires careful experimental procedures, such as minimizing the X-ray exposure time. cardiff.ac.uk

Research utilizing XPS has been pivotal in studying the reactions of this compound, for instance, in the synthesis of gold nanoparticles where the reduction of Au(III) to Au(0) can be monitored by observing the shift in the Au 4f binding energy from approximately 86 eV to 84.0 eV. cardiff.ac.uknih.gov Furthermore, XPS is used to analyze the surface composition of materials functionalized with this compound or its derivatives, providing insights into the bonding and elemental distribution at the surface. researchgate.netchalcogen.ro

Photochemistry and Photoreactivity of Gold Iii Complexes

Electronic Absorption and Emission Properties of Gold(III) Complexes.researchgate.netacs.orgresearchgate.netscribd.com

The electronic absorption spectra of gold(III) complexes are influenced by the oxidation state of the gold and the nature of the surrounding ligands. rsc.org Generally, these spectra exhibit bands arising from several types of electronic transitions, including metal-centered (d-d), ligand-to-metal charge transfer (LMCT), and intraligand (IL) transitions. researchgate.netrsc.org The photophysical behavior of gold(III) complexes is often dominated by the presence of low-energy, non-emissive d-d states. rsc.orgrsc.org

Metal-Centered (MC) Excited States.slideshare.net

Metal-centered (MC) or d-d transitions involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital within the gold(III) ion. In gold(III) complexes, which typically have a d8 electron configuration, these transitions are often low in energy. rsc.orgrsc.org These low-lying MC states can provide a pathway for non-radiative deactivation of potentially emissive excited states, such as intraligand (IL) or metal-to-ligand charge transfer (MLCT) states. rsc.orgnih.gov The presence of these MC states can quench luminescence, making the design of emissive gold(III) complexes challenging. rsc.orgrsc.org However, the energy of these d-d states can be raised by using strong-field ligands, which can diminish the rate of non-radiative decay and allow for luminescence. rsc.org

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT).slideshare.net

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital. careerendeavour.comlibretexts.org These transitions are essentially an internal redox process where the ligand is oxidized and the metal is reduced. scribd.comcareerendeavour.com LMCT bands are typically intense and their energy is sensitive to solvent polarity. careerendeavour.com In gold(III) complexes, LMCT excitation can activate the Au-X (where X is a halide) bond, leading to photoelimination of X2. rsc.orgnih.gov This process is a two-electron photoelimination from a monomeric gold center. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) transitions occur when an electron is excited from a metal-centered orbital to a vacant ligand-based orbital, usually a π* orbital of an aromatic ligand. careerendeavour.comiupac.org For a metal to participate in an MLCT transition, it typically needs to be in a low oxidation state and be electron-rich. libretexts.org Due to the high oxidation potential of gold in the +3 state, MLCT transitions are generally not favored in gold(III) complexes. rsc.org However, in some cases, MLCT character can be mixed with other excited states. For instance, in certain cyclometalated gold(III) complexes, the triplet excited state can have a mixed character of triplet phenyl-to-pyridine intra-ligand (3IL) charge transfer and triplet metal-to-ligand charge transfer (3MLCT). researchgate.net

Interligand (IL) and Metal-to-Metal Charge Transfer (MMCT).slideshare.net

Interligand (IL) Charge Transfer , also referred to as intraligand charge transfer, involves electronic transitions that are localized on the ligands themselves, often corresponding to π-π* transitions within aromatic systems. rsc.orgresearchgate.net These transitions can be perturbed by the metal center. acs.org In some gold(III) complexes, particularly those with chromophoric ligands, the emissive state can be of an IL nature. rsc.orgrsc.org For example, in certain luminescent gold(III) complexes, the emission originates from a transition with an intra-ligand 3ILCT [πpyrid → π*pyrid] character. rsc.org

Metal-to-Metal Charge Transfer (MMCT) is an electronic transition that occurs in bi- or polynuclear metal complexes, involving the transfer of an electron between metal centers. iupac.orguomustansiriyah.edu.iq This phenomenon is particularly relevant in systems where gold ions are in close proximity, such as in gold clusters or chains. researchgate.net The energy of MMCT emission often depends on the distance between adjacent gold ions. researchgate.net While more commonly discussed for gold(I) complexes with Au-Au interactions, a related concept, Ligand-to-Metal-Metal Charge Transfer (LMMCT) , has been assigned to some Au(III) aggregates where the metal-metal bonding orbital is located at the Au-6pz orbital in the excited state. mdpi.com

Spin-Orbit Coupling in Gold(III) Photophysics.researchgate.net

Spin-orbit coupling (SOC) is a relativistic effect that becomes significant for heavy elements like gold. uzh.chhhu.de This coupling facilitates intersystem crossing (ISC), the transition between electronic states of different spin multiplicities (e.g., from a singlet to a triplet state). researchgate.netrsc.org The strong SOC in gold(III) complexes allows for efficient population of triplet excited states from initially formed singlet excited states. uzh.chresearchgate.net This is a crucial factor in the phosphorescence observed in many gold(III) complexes, as it enables the otherwise spin-forbidden radiative decay from a triplet state to the singlet ground state. uzh.chresearchgate.net The heavy-atom effect of gold is a key reason for the interest in gold(III) complexes for applications such as phosphorescent emitters in organic light-emitting diodes (OLEDs). researchgate.netdivyarasayan.orgresearchgate.net

Photoreductive Elimination Mechanisms.acs.orgslideshare.net

Photoreductive elimination is a key photochemical reaction of gold(III) complexes, often initiated by the excitation of a Ligand-to-Metal Charge Transfer (LMCT) band. rsc.orgnih.gov This process involves the reduction of the gold(III) center to gold(I) and the elimination of two ligands.

Radical and Non-Radical Pathways.slideshare.net

The photoreduction of gold(III) complexes can proceed through both radical and non-radical pathways. The specific mechanism can depend on the ligands and the reaction conditions. researchgate.netrsc.org

Radical Pathways: In some cases, the photoreduction involves the formation of radical species. For example, during the photoreduction of certain gold(III) complexes in toluene (B28343), the release of Cl• radicals has been proposed as one of the coexisting pathways. rsc.org This can involve the sequential radical cleavage of the Au-Cl bond. rsc.org Green-light irradiation of a carbene-xanthylium gold(III) complex in the presence of a chlorine trap leads to the clean photoelimination of chlorine radicals. researchgate.net

Dihalogen Reductive Elimination

A significant photoreaction of gold(III) complexes is the reductive elimination of a dihalogen molecule (X₂), leading to the formation of a gold(I) species. This process is a key step in developing photochemical cycles for energy storage and catalysis. stellarnet.us

The photoelimination of halogens (Cl₂, Br₂) can be achieved upon ligand-to-metal charge transfer (LMCT) excitation of gold(III) complexes. acs.org This reaction has been observed for various types of complexes, including:

Monomeric phosphine (B1218219) complexes of the type Au(III)(PR₃)X₃ acs.org

Bimetallic complexes such as Au₂(I,III)[μ-CH₂(R₂P)₂]X₄ and Au₂(III,III)[μ-CH₂(R₂P)₂]X₆ acs.org

N-heterocyclic carbene (NHC) complexes like (NHC)AuBr₃ and [(NHC)₂AuBr₂]Br nih.govrsc.org

This controlled photoreduction, often conducted with UV light (e.g., 320 nm), cleanly yields the corresponding gold(I) complexes. nih.govrsc.orgrsc.org A key finding is that this process can occur as a two-electron photoelimination from a single gold(III) center or a four-electron elimination from a bimetallic center. acs.org

The quantum yields for dihalogen photoproduction are generally between 10% and 20% and show minimal dependence on the specific ligands or the nuclearity of the complex. acs.org Notably, efficient X₂ photoelimination can happen even without a chemical trap, which is a rare example of authentic, trap-free halogen elimination from a transition metal center. acs.org Mechanistic studies suggest that both radical and non-radical pathways can operate during the photoreduction of gold(III) chloride thioether complexes. nih.gov

Heating gold(III) methyl complexes containing different Au-heteroatom bonds can also lead to the reductive elimination of MeX, where X can be a halogen (F, Cl, Br). nih.gov The mechanism for these thermal eliminations can involve the formation of a three-coordinate intermediate or a direct nucleophilic attack on the gold-bound methyl carbon. nih.gov

Table 1: Examples of Gold(III) Complexes Undergoing Dihalogen Reductive Elimination

| Complex Type | Example Complex | Reaction Condition | Product | Key Finding |

|---|---|---|---|---|

| Monomeric Phosphine | Au(III)(PPh₃)Cl₃ | LMCT Excitation | Au(I) Complex + Cl₂ | Two-electron photoelimination from a monomeric center. acs.org |

| Bimetallic Phosphine | Au₂(III,III)[μ-CH₂(Ph₂P)₂]Cl₆ | LMCT Excitation | Au(I) Species + Cl₂ | Four-electron photoelimination from a bimetallic center. acs.org |

| N-Heterocyclic Carbene | (MeBnIm)AuBr₃ | UV Irradiation | (MeBnIm)AuBr | Clean photoreduction to the Au(I) congener. nih.govrsc.org |

| Thioether | AuCl₃-Thioether | 365 nm Irradiation | Au(I) Chloride Complex + Chlorine Species | Mechanism involves trapping of Cl₂, Cl•, and possibly Cl⁺. nih.gov |

Photoinduced Catalysis by Gold(III) Complexes

The unique photochemical properties of gold(III) complexes, particularly their ability to undergo light-induced reductive elimination and act as photosensitizers, have enabled their use in catalysis. rsc.orgrsc.org Phosphorescent gold(III) complexes are especially promising due to their long-lived emissive excited states, which are ideal for photosensitizing organic transformations. rsc.orgnih.govresearchgate.net These complexes can often be activated by visible light, aligning with the principles of green and sustainable chemistry. researchgate.net

The integration of gold catalysis with photoredox catalysis has created new avenues for organic synthesis, often avoiding the need for harsh external oxidants. acs.orgnih.govresearchgate.net Gold(III) complexes can act as photocatalysts, sometimes in dual-catalyst systems, to drive a variety of organic reactions under mild, visible-light irradiation. researchgate.netacs.orgresearchgate.net

Key transformations include:

Esterification: A photosensitized reductive elimination of a gold(III) complex enables the esterification of aryl iodides with various carboxylic acids at room temperature. acs.orgnih.gov This process shows high selectivity for C(sp²)-I bonds, tolerating other halogens like Br and Cl. acs.orgnih.gov

Cycloadditions: Heterogenized gold(III) photosensitizers, such as those supported on metal-organic frameworks (MOFs), have shown excellent performance in catalyzing intramolecular and intermolecular [2+2] cycloaddition reactions to form cyclobutanes and azetidines. rsc.orgrsc.orgnih.govresearchgate.net

Oxy- and Aminoarylation of Alkenes: Dual gold and photoredox catalytic systems have been developed for the intramolecular oxy- and aminoarylation of alkenes using aryldiazonium salts at room temperature. researchgate.net

Other Reactions: Gold(III) photocatalysts have also been employed in the hydroxylation of phenylboronic acid, Mannich-type reactions, and aza-Henry reactions. rsc.orgcore.ac.uk

Table 2: Selected Visible-Light-Induced Transformations Catalyzed by Gold(III) Complexes

| Transformation | Substrates | Catalyst System | Key Feature |

|---|---|---|---|

| Esterification | Aryl iodides, Carboxylic acids | (P, N)-gold(I) catalyst + Benzophenone photosensitizer (forms Au(III) intermediate) | High yields and functional group tolerance under blue LED irradiation. acs.orgnih.gov |

| [2+2] Cycloaddition | Alkenes | Gold(III) complex linked to a Metal-Organic Framework (MOF) | Reusable heterogeneous catalyst governed by an energy transfer mechanism. rsc.orgrsc.orgnih.govresearchgate.net |

| Oxy/Aminoarylation | Alkenes, Aryldiazonium salts | Dual gold/photoredox system | Demonstrates compatibility of the two catalytic modes for C-O/C-N bond formation. researchgate.net |

| Aerobic Oxidation | Secondary amines | Au(III)@MOF composites | Reusable, size-selective heterogeneous photocatalyst. rsc.orgcore.ac.uk |

While many photoredox reactions proceed via single-electron transfer (SET), an alternative and increasingly important mechanism in gold photocatalysis is energy transfer (EnT). nju.edu.cnresearchgate.net In an EnT process, the photoexcited gold(III) complex does not exchange an electron with the substrate but instead transfers its electronic excitation energy, typically from its triplet state, to a substrate molecule. acs.orgnju.edu.cn

This energy transfer promotes the substrate to its own reactive triplet excited state, which can then undergo the desired transformation. rsc.org Evidence for an EnT mechanism often comes from observing that the reaction efficiency correlates with the triplet-state energy of the photosensitizer. acs.org

A proposed catalytic cycle involving EnT for the esterification of aryl iodides proceeds as follows:

Oxidative addition of the aryl iodide to a gold(I) catalyst forms an aryl-Au(III) species.

Transmetalation with a carboxylate nucleophile generates an aryl-Au(III)-carboxylate complex.

A separate photosensitizer (e.g., benzophenone) absorbs visible light and becomes excited.

The photosensitizer transfers its energy to the aryl-Au(III)-carboxylate complex, promoting it to an excited triplet state. acs.orgnih.gov

This excited Au(III) species undergoes reductive elimination to form the final ester product, regenerating the gold(I) catalyst. acs.orgnih.gov

This EnT strategy is crucial for enabling thermally challenging steps like reductive elimination in gold catalysis. nih.gov It has been successfully applied in several dual catalytic processes, including C(sp²)-C(sp) cross-coupling reactions. researchgate.netacs.org

Gold(III) complexes have been shown to be effective catalysts for the photoinduced oxidative cyanation of tertiary amines. acs.orgresearchgate.net Cyclometalated gold(III) alkyl complexes, in particular, can catalyze the formation of α-cyanated tertiary amines with excellent conversions and yields under light irradiation. acs.org

In these reactions, the luminescent gold(III) complex acts as a photosensitizer. Upon light excitation, it can sensitize the formation of singlet oxygen, which is a likely oxidant in the aerobic oxidation of amines. rsc.org The catalytic process can also be performed using gold(III) complexes encapsulated in MOFs, which function as reusable and sometimes more active heterogeneous catalysts for the oxidative cyanation reaction. rsc.orgcore.ac.uk The reaction demonstrates the ability of photoexcited gold(III) complexes to mediate oxidative C-H functionalization. rsc.orgcore.ac.uk

Theoretical and Computational Investigations of Gold Iii Chloride Chemistry

Density Functional Theory (DFT) Studies of Gold(III) Complexes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study various aspects of Gold(III) chloride chemistry, from the fundamental properties of its complexes to the mechanisms of complex reactions.

Structural and Electronic Properties of Gold(III) Species

DFT calculations have been instrumental in determining the geometries and electronic properties of this compound and its various complexed forms. For instance, studies on Gold(III) complexes with ligands like bipyridine and pyridine (B92270) have utilized DFT to optimize their structures, revealing details about bond lengths and angles that are in close agreement with experimental crystallographic data. conicet.gov.ar These calculations also provide insights into the electronic energy levels and electron density distributions. conicet.gov.ar

Investigations into the electronic properties of gold clusters have shown that for clusters with up to five atoms, planar structures are the most stable. asianpubs.org The stability of these clusters, as indicated by their binding energies, is higher for gold compared to silver. asianpubs.org Furthermore, the HOMO-LUMO gap and vertical ionization potential exhibit odd-even oscillations, suggesting higher stability for clusters with an even number of atoms like Au₄, Au₆, Au₈, and Au₁₀. asianpubs.org Analysis of the density of states indicates that gold has a higher density of states near the Fermi level compared to silver. asianpubs.org

DFT has also been employed to study the reconstruction of gold surfaces, such as the Au(111) surface. researchgate.net These studies show that surface reconstruction is energetically favorable and that the specific type of reconstruction depends on the surface dimensions. researchgate.net The electronic structure, particularly the Shockley surface state, is a key focus of these investigations. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This includes identifying transition states and calculating activation energies.

A notable application is the study of the acetylene (B1199291) hydrochlorination reaction catalyzed by this compound. DFT calculations have been used to explore various possible reaction pathways. psu.edu One study illustrated four potential paths and analyzed their corresponding transition states and activation free energies. psu.edu It was found that when HCl and C₂H₂ are co-adsorbed on a this compound dimer, the reaction barrier is significantly lowered. psu.edu The calculations revealed that the product, vinyl chloride, is formed with the chlorine atom originating from the AuCl₃ catalyst rather than from HCl, and the chlorine from HCl replenishes the catalyst. psu.edu

In the context of gold-catalyzed isomerization of alkynyl epoxides to furans, DFT has been used to investigate the reaction mechanism. maxapress.com The calculations suggest a multi-step process involving the coordination of the gold catalyst to the alkyne, followed by the opening of the epoxide ring, ring closure, and a series of proton transfers. maxapress.com

Furthermore, DFT has been applied to understand the deactivation mechanism of AuCl₃ catalysts in acetylene hydrochlorination. psu.edu The study identified two competing reaction paths with similar activation free energies, one being the main reaction and the other a side reaction that could lead to catalyst deactivation. psu.edu

Molecular Dynamics Simulations in Gold(III) Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. These simulations have been applied to understand the interactions of gold species, including Gold(III) ions and nanoparticles, in various environments.

For example, classical MD simulations have been used to investigate the interface between gold electrodes and aqueous sodium chloride solutions. aip.org These studies explore how factors like the representation of atomic charges on the gold atoms can influence the calculated capacitance of the electrode-electrolyte interface. aip.org The simulations also provide insights into the structural arrangement of water molecules and ions at the interface, revealing phenomena such as the adsorption of Na⁺ cations on the gold surface. aip.org

MD simulations have also been employed to study the interaction of functionalized gold nanoparticles with biological systems, such as lipid membranes. nih.gov By developing coarse-grained models, researchers can simulate the behavior of DNA-functionalized gold nanoparticles near a lipid bilayer. nih.gov These simulations have shown that counterions can mediate the interaction between the nanoparticle and the membrane, leading to stabilization of the nanoparticle in direct contact with the lipid surface. nih.gov

In the context of gold nanorod synthesis, MD simulations have shed light on the role of surfactants and their counterions in directing anisotropic growth. acs.org Simulations have shown that the type of counterion, such as bromide versus chloride, affects the packing and thickness of the surfactant layer on the gold surface, which in turn influences the final shape of the nanoparticle. acs.org

Quantum Chemical Calculations for Gold(III) Reactivity

Quantum chemical calculations, a broader category that includes DFT, provide fundamental insights into the reactivity of Gold(III) complexes. These calculations can be used to predict various reactivity descriptors and to model the interaction of Gold(III) species with other molecules.

For instance, quantum chemical calculations have been used to model the hydration reaction of sterically hindered trichloro(diethylenetriamine)gold(III) complexes. nih.gov These calculations predicted that the reactivity of the complexes decreases with increasing molecular volume of the ligand, a finding that was in good agreement with experimental results. nih.gov The studies also proposed quantitative structure-reactivity models based on the angle between the entering and leaving groups in the transition state. nih.gov

The reactivity of gold nanoparticles towards molecular radicals has also been investigated using quantum chemical methods. diva-portal.org By calculating molecular surface properties such as the electrostatic potential and spin density, researchers can identify the most likely sites for radical attack. diva-portal.org These studies have shown that for closed-shell systems, the most stable structures are formed when the radical interacts with a site that has a minimum in the average local ionization energy and a maximum in the spin density. diva-portal.org

In the study of gold(III) pincer complexes, theoretical calculations were carried out to understand the differences in reactivity between complexes with five-membered and six-membered metallacycles. rsc.org These calculations revealed that the gold-chlorine bond is significantly stronger in the complex with five-membered rings, explaining its lower reactivity in certain reactions. rsc.org

Thermodynamic Modeling of Gold(III) Speciation

Thermodynamic modeling is crucial for understanding the speciation of Gold(III) in various chemical environments, particularly in aqueous solutions where it can form a variety of complexes with different ligands. These models rely on thermodynamic data, which can be obtained from experiments or estimated through theoretical calculations.

In geological fluids, the speciation of gold is critical for understanding its transport and deposition. Thermodynamic modeling has been used to predict the dominant gold species under different conditions of temperature, pressure, salinity, acidity, and redox potential. lyellcollection.orglyellcollection.org In acidic solutions, this compound complexes are dominant, but as the pH increases, they are progressively replaced by mixed hydroxochloro complexes. lyellcollection.org

The stability constants of various aqueous Gold(III) complexes are key parameters in these models. lyellcollection.org While experimental data can be scarce and inconsistent, thermodynamic reviews have helped to generate a set of thermodynamic properties for key species based on available experimental results and theoretical estimates. lyellcollection.org

More advanced studies combine in-situ spectroscopic measurements with quantum-chemical and thermodynamic modeling to provide direct evidence for gold speciation under hydrothermal conditions. geoscienceworld.org For example, by comparing experimental X-ray absorption spectra with simulated spectra of different gold complexes, researchers can identify the dominant species in solution at high temperatures and pressures. geoscienceworld.org These integrated approaches provide a powerful means to refine thermodynamic models and improve our understanding of Gold(III) chemistry in complex systems. geoscienceworld.org

Advanced Applications of Gold Iii Chloride Derived Materials in Nanoscience and Biomedicine

Nanotechnology Applications Beyond Synthesis

The utility of gold(III) chloride extends beyond the mere synthesis of nanoparticles, playing a direct role in the functional modification of materials for advanced technological applications.

This compound and its derivatives are instrumental in enhancing the performance of various electronic and optoelectronic components, from next-generation solar cells to flexible displays and sensors.

This compound has emerged as a highly effective p-type dopant for graphene, significantly improving the performance and stability of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). researchgate.netrsc.org Doping graphene with AuCl₃ enhances its electrical conductivity and work function, which is crucial for efficient charge transport and collection in these devices. sigmaaldrich.cnmdpi.com